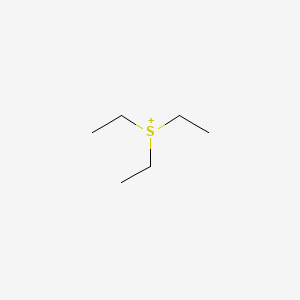

Triethylsulfonium

Description

Structure

3D Structure

Properties

CAS No. |

29245-61-2 |

|---|---|

Molecular Formula |

C6H15S+ |

Molecular Weight |

119.25 g/mol |

IUPAC Name |

triethylsulfanium |

InChI |

InChI=1S/C6H15S/c1-4-7(5-2)6-3/h4-6H2,1-3H3/q+1 |

InChI Key |

WCZKTXKOKMXREO-UHFFFAOYSA-N |

SMILES |

CC[S+](CC)CC |

Canonical SMILES |

CC[S+](CC)CC |

Other CAS No. |

29245-61-2 |

Synonyms |

iodide of triethylsulfonium triethylsulfonium triethylsulfonium bromide triethylsulfonium hydroxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triethylsulfonium Salts for Researchers, Scientists, and Drug Development Professionals

Triethylsulfonium salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three ethyl groups, bearing a positive charge. These salts are gaining increasing attention in various scientific and industrial fields, including as versatile reagents in organic synthesis and for their potential applications in drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential utility of this compound salts, with a focus on providing actionable data and detailed methodologies for professionals in the research and pharmaceutical sectors.

Synthesis of this compound Salts

The synthesis of this compound salts is primarily achieved through the alkylation of diethyl sulfide. The choice of the alkylating agent determines the counter-ion of the resulting salt, which can significantly influence its physical and chemical properties.

General Synthetic Pathway

The fundamental reaction for the synthesis of this compound salts involves the nucleophilic attack of the sulfur atom in diethyl sulfide on an electrophilic ethyl group from an alkylating agent.

Caption: General synthetic route to this compound salts.

Table 1: Common Synthetic Routes to this compound Salts

| Target Salt | Starting Materials | Typical Reaction Conditions |

| This compound Iodide | Diethyl sulfide, Ethyl iodide | Neat or in a solvent like acetone or acetonitrile, room temperature to gentle heating. |

| This compound Tetrafluoroborate | Diethyl sulfide, Triethyloxonium tetrafluoroborate or Ethyl fluoride with Boron trifluoride etherate | Anhydrous conditions, often in a non-protic solvent like dichloromethane. |

| This compound Trifluoromethanesulfonate | Diethyl sulfide, Ethyl trifluoromethanesulfonate | Anhydrous conditions, typically in a non-protic solvent at low to ambient temperatures. |

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of this compound salts. Below are representative protocols adapted from analogous syntheses of similar sulfonium and oxonium salts.

Protocol 1: Synthesis of this compound Iodide

This protocol is analogous to the well-established synthesis of trimethylsulfonium iodide from dimethyl sulfide and methyl iodide.[1][2]

Objective: To synthesize this compound iodide via the direct alkylation of diethyl sulfide with ethyl iodide.

Materials:

-

Diethyl sulfide

-

Ethyl iodide

-

Anhydrous acetone (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl sulfide (1.0 equivalent) and ethyl iodide (1.0-1.2 equivalents). The reaction can be performed neat or in a minimal amount of anhydrous acetone.

-

Stir the mixture at room temperature for 24-48 hours or at a gentle reflux (approximately 40-50 °C) for 6-12 hours.

-

As the reaction progresses, a white precipitate of this compound iodide will form.

-

After the reaction is complete (monitored by TLC or disappearance of starting materials), cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the white crystalline product under vacuum.

Expected Yield: High (typically >90%).

Protocol 2: Synthesis of this compound Tetrafluoroborate

This procedure is based on the synthesis of trialkyloxonium tetrafluoroborates.[3][4]

Objective: To prepare this compound tetrafluoroborate using triethyloxonium tetrafluoroborate as the ethylating agent.

Materials:

-

Diethyl sulfide

-

Triethyloxonium tetrafluoroborate

-

Anhydrous dichloromethane

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyloxonium tetrafluoroborate (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl sulfide (1.0-1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The product, this compound tetrafluoroborate, will precipitate from the solution.

-

Filter the white solid under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Caption: A typical workflow for the synthesis of this compound salts.

Characterization of this compound Salts

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound salts. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound salts.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of the this compound cation is expected to show two main signals:

-

A triplet corresponding to the methyl protons (CH₃).

-

A quartet corresponding to the methylene protons (CH₂), deshielded due to the adjacent positively charged sulfur atom.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will display two signals for the ethyl groups:

-

A signal for the methyl carbon (CH₃).

-

A downfield signal for the methylene carbon (CH₂), shifted due to the electronegativity of the sulfur atom.

Table 2: Predicted NMR Data for the this compound Cation

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | ~1.4 - 1.6 | Triplet |

| ¹H (CH₂) | ~3.2 - 3.5 | Quartet |

| ¹³C (CH₃) | ~7 - 9 | - |

| ¹³C (CH₂) | ~25 - 28 | - |

Note: Actual chemical shifts may vary depending on the solvent and the counter-ion.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the this compound cation and to study its fragmentation pattern.

Expected Mass Spectrum:

-

Parent Ion: The molecular ion of the this compound cation [(CH₃CH₂)₃S]⁺ has a calculated m/z of 119.10.

-

Fragmentation: Common fragmentation pathways for sulfonium salts involve the loss of alkyl groups. For the this compound cation, fragmentation is expected to occur through the loss of an ethyl radical or an ethene molecule.

Caption: Plausible mass spectrometry fragmentation pathways for the this compound cation.

Applications in Drug Development

While direct incorporation of the this compound moiety into final drug structures is uncommon, these salts serve as valuable intermediates and reagents in pharmaceutical research and development.

Role as Alkylating Agents

This compound salts are potent ethylating agents, capable of transferring an ethyl group to various nucleophiles under mild conditions.[5][6][7] This reactivity is particularly useful in medicinal chemistry for the synthesis of complex molecules and for late-stage functionalization of drug candidates.

Use in the Synthesis of PET Radiotracers

A significant application of sulfonium salts in drug development is their use as precursors for the introduction of fluorine-18 ([¹⁸F]) in positron emission tomography (PET) radiotracers.[8] Aryl sulfonium salts, in particular, can act as excellent leaving groups for nucleophilic aromatic substitution with [¹⁸F]fluoride. This methodology allows for the efficient radiolabeling of drug-like molecules, which is crucial for studying their in vivo pharmacokinetics and target engagement.

Formation of Ionic Liquids

This compound salts with suitable counter-ions, such as bis(trifluoromethylsulfonyl)imide (TFSI⁻), can form ionic liquids.[9][10] These materials have unique properties, including low volatility and high thermal stability, which could be explored for novel drug delivery systems or as specialized reaction media in pharmaceutical synthesis.

Conclusion

This compound salts are accessible and reactive compounds with significant potential for application in organic synthesis and drug development. Their synthesis is straightforward, and their characterization can be readily achieved using standard analytical techniques. For researchers and drug development professionals, understanding the synthesis, properties, and reactivity of these salts opens up new avenues for the efficient construction of complex molecules and the development of novel therapeutic agents and diagnostic tools. The detailed protocols and characterization data provided in this guide serve as a valuable resource for the practical application of this compound salt chemistry.

References

- 1. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]

- 2. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound-based ionic liquids enforce lithium salt electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Reactivity of the Triethylsulfonium Cation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triethylsulfonium cation, [(CH₃CH₂)₃S]⁺, is a trialkylsulfonium cation that has garnered interest in various chemical applications, particularly as a component of ionic liquids and as an ethylating agent in organic synthesis. Understanding its stability and reactivity is crucial for its effective utilization. This guide provides a comprehensive overview of the synthesis, stability, and reactivity of the this compound cation, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles. While specific data for the this compound cation is limited in some areas, data from the closely related trimethylsulfonium cation is used as a reasonable proxy to provide a more complete picture.

Synthesis of this compound Salts

The most common method for synthesizing this compound salts is through the nucleophilic substitution reaction between diethyl sulfide and an ethylating agent. The choice of the ethylating agent's counter-ion determines the resulting salt.

Synthesis of this compound Iodide

The synthesis of this compound iodide typically involves the reaction of diethyl sulfide with ethyl iodide.

Experimental Protocol:

-

Materials: Diethyl sulfide, ethyl iodide, and a suitable solvent (e.g., acetone or acetonitrile).

-

Procedure: To a solution of diethyl sulfide (1.0 equivalent) in the chosen solvent, ethyl iodide (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for several hours. The formation of a white precipitate, this compound iodide, indicates the progression of the reaction. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

Synthesis of this compound Tetrafluoroborate

This compound tetrafluoroborate can be synthesized using triethyloxonium tetrafluoroborate as a powerful ethylating agent.

Experimental Protocol:

-

Materials: Diethyl sulfide, triethyloxonium tetrafluoroborate, and an inert, dry solvent (e.g., dichloromethane).

-

Procedure: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of triethyloxonium tetrafluoroborate. Triethyloxonium tetrafluoroborate is dissolved in dry dichloromethane. Diethyl sulfide is then added to the solution. The reaction mixture is stirred at room temperature. The product, this compound tetrafluoroborate, can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying under vacuum.

Stability of the this compound Cation

The stability of the this compound cation is influenced by several factors, including temperature, the nature of the counter-ion, and the solvent environment.

Thermal Stability

Table 1: Decomposition Temperatures of Related Sulfonium Salts

| Sulfonium Salt | Decomposition Temperature (°C) |

| Trimethylsulfonium chloride | 100[1] |

| Trimethylsulfonium bromide | 172[1] |

| Trimethylsulfonium iodide | 215-220 (melting point with decomposition)[3][4] |

| This compound bis(trifluoromethylsulfonyl)imide | High thermal stability (specific decomposition temperature not cited) |

Experimental Protocol for Determining Thermal Stability (Thermogravimetric Analysis - TGA):

-

Apparatus: A thermogravimetric analyzer.

-

Procedure: A small, accurately weighed sample of the this compound salt is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The onset temperature of weight loss is taken as the decomposition temperature.

Influence of the Counter-ion and Solvent

The nature of the counter-ion plays a significant role in the stability of the this compound salt.[5] More nucleophilic counter-ions can facilitate the decomposition of the cation via an Sₙ2 reaction (see Section 4.1). The solvent can also affect stability by solvating the ions and influencing the rate of decomposition reactions.

Reactivity of the this compound Cation

The reactivity of the this compound cation is primarily characterized by its behavior as an electrophile, specifically as an ethylating agent.

Nucleophilic Substitution Reactions (Sₙ2)

The primary mode of reactivity for this compound salts is the Sₙ2 reaction, where a nucleophile attacks one of the ethyl groups, leading to the displacement of diethyl sulfide as a leaving group.[6]

General Reaction Scheme: (CH₃CH₂)₃S⁺ + Nu⁻ → CH₃CH₂-Nu + (CH₃CH₂)₂S

The rate of this reaction is dependent on the concentration of both the this compound cation and the nucleophile.

Experimental Protocol for Studying Sₙ2 Reactivity:

-

Materials: this compound salt, a selected nucleophile, and a suitable solvent.

-

Procedure: The this compound salt and the nucleophile are dissolved in the chosen solvent in a reaction vessel maintained at a constant temperature. Aliquots of the reaction mixture are taken at various time intervals and analyzed by a suitable technique (e.g., NMR spectroscopy, gas chromatography) to monitor the disappearance of the reactants and the formation of the products. The rate constants can be determined by plotting the concentration of the reactants or products as a function of time.

Ylide Formation

In the presence of a strong base, a proton can be abstracted from a carbon atom adjacent to the positively charged sulfur, leading to the formation of a sulfur ylide. These ylides are valuable intermediates in organic synthesis, particularly for the formation of epoxides from aldehydes and ketones.

General Reaction Scheme: (CH₃CH₂)₃S⁺ + Base → [ (CH₃CH₂)₂S⁺-CH⁻CH₃ ] + Base-H⁺

dot graph "" { graph [fontname="Arial", label="Ylide Formation and Epoxidation", fontsize=12, layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes this compound [label="this compound Cation\n[(CH₃CH₂)₃S]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Sulfur Ylide\n[(CH₃CH₂)₂S⁺-CH⁻CH₃]", fillcolor="#FBBC05", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(R₂C=O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Betaine [label="Betaine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Epoxide [label="Epoxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfide [label="Diethyl Sulfide\n(CH₃CH₂)₂S", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> Ylide [label="Proton Abstraction"]; Base -> Ylide; Ylide -> Betaine [label="Nucleophilic Attack"]; Carbonyl -> Betaine; Betaine -> Epoxide [label="Ring Closure"]; Betaine -> Sulfide [label="Elimination"]; } }

Caption: Formation of a sulfur ylide and subsequent reaction with a carbonyl compound to form an epoxide.

Applications in Drug Development and Biological Systems

While the direct application of the this compound cation in drug development is not extensively documented, sulfonium salts, in general, have been explored as potential therapeutic agents and in drug delivery systems. Cationic lipids, which share the positive charge characteristic with sulfonium cations, have been investigated for their ability to form ionic liquids with acidic drugs to enhance drug loading.[7] Furthermore, some cationic surfactants exhibit antimicrobial activity.[5][8] The reactivity of the this compound cation as an ethylating agent could also be relevant in the context of biological systems, as alkylating agents can interact with biological macromolecules. However, this also raises potential toxicity concerns that would need to be carefully evaluated.

dot graph "" { graph [fontname="Arial", label="Potential Workflow for Drug Delivery Application", fontsize=12, layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=1, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes Drug [label="Acidic Drug (API)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\nHydroxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL_Formation [label="Ionic Liquid Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; API_IL [label="API-Triethylsulfonium\nIonic Liquid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formulation [label="Lipid-Based Formulation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Delivery [label="Enhanced Oral\nDrug Delivery", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Drug -> IL_Formation; this compound -> IL_Formation; IL_Formation -> API_IL; API_IL -> Formulation; Formulation -> Delivery; } }

Caption: A conceptual workflow for utilizing the this compound cation in a drug delivery system.

Conclusion

The this compound cation is a versatile chemical entity with well-established reactivity as an ethylating agent. Its stability is a key consideration for its practical application and is influenced by factors such as temperature and the associated counter-ion. While specific quantitative data for the this compound cation can be limited, analogies drawn from the more extensively studied trimethylsulfonium cation provide valuable insights. The synthetic routes to this compound salts are straightforward, making them readily accessible for research and development. Further exploration of its potential in areas such as drug delivery and materials science is warranted.

References

- 1. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 三甲基碘化锍 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Trimethylsulfonium iodide | 2181-42-2 [chemicalbook.com]

- 5. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administration of API-Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylsulfonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsulfonium salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three ethyl groups, bearing a positive charge. These compounds are of growing interest in various scientific and industrial fields, including organic synthesis, materials science, and, to a lesser extent, in biological applications. Their utility stems from their properties as effective ethylating agents, phase-transfer catalysts, and their potential as ionic liquids. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound compounds, detailed experimental protocols for their synthesis and characterization, and a visualization of their synthetic and analytical workflow.

Physical Properties of this compound Salts

The physical properties of this compound salts are largely influenced by the nature of the counter-anion. Generally, they are crystalline solids at room temperature, with solubility profiles favoring polar solvents.

Table 1: Physical Properties of Selected this compound Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound Iodide | 1829-92-1 | C₆H₁₅IS | 246.16[1] | 145-148[2] | White to off-white crystalline powder[2] |

| This compound Chloride | 36552-72-4 | C₆H₁₅ClS | 154.70 | Not available | Colorless, hygroscopic solid |

| This compound Bromide | 3378-18-5 | C₆H₁₅BrS | 201.24 | Decomposes at 172[3] | Colorless crystalline solid[3] |

| This compound Tetrafluoroborate | 368-40-1 | C₆H₁₅BF₄S | 206.05 | 104-105 | Not available |

| This compound Bis(trifluoromethylsulfonyl)imide | 321746-49-0 | C₈H₁₅F₆NO₄S₃ | 399.39 | -35.5 | Liquid |

Chemical Properties and Reactivity

This compound salts are primarily recognized for their reactivity as electrophilic ethylating agents. The this compound cation is a good leaving group, facilitating the transfer of an ethyl group to a wide range of nucleophiles.

1. Alkylation Reactions: They readily react with nucleophiles such as amines, alkoxides, and thiolates to introduce an ethyl group. This reactivity is central to their application in organic synthesis.

2. Ylide Formation: In the presence of a strong base, this compound salts can be deprotonated at a carbon adjacent to the sulfur atom to form a sulfur ylide. These ylides are valuable intermediates in organic synthesis, particularly in the formation of epoxides from aldehydes and ketones (Corey-Chaykovsky reaction).

3. Phase-Transfer Catalysis: Due to their ionic nature and the presence of lipophilic ethyl groups, this compound salts can act as phase-transfer catalysts. They facilitate the transfer of anionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates in heterogeneous systems.

4. Thermal Stability: The thermal stability of this compound salts is dependent on the counter-anion. Halide salts tend to decompose at elevated temperatures.[3]

Experimental Protocols

Synthesis of this compound Iodide

This protocol describes the synthesis of this compound iodide via the direct alkylation of diethyl sulfide with ethyl iodide.

Materials:

-

Diethyl sulfide

-

Ethyl iodide

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of diethyl sulfide and ethyl iodide.

-

The reaction can be performed neat or in a suitable solvent like anhydrous diethyl ether.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

Continue stirring for 12-24 hours. The product, this compound iodide, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound iodide.

Melting Point Determination

This protocol outlines the determination of the melting point of a this compound salt using a Mel-Temp apparatus.

Materials:

-

This compound salt sample

-

Melting point capillary tubes

-

Mel-Temp apparatus or similar device

Procedure:

-

Ensure the this compound salt sample is dry and finely powdered.

-

Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the Mel-Temp apparatus.

-

Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet is observed (the onset of melting).

-

Record the temperature at which the entire sample has melted (the completion of melting).

-

The melting point is reported as the range between these two temperatures.[4]

NMR Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound compounds.

Sample Preparation:

-

Weigh 5-25 mg of the this compound salt for ¹H NMR or a sufficient amount to create a saturated solution for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumental Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR:

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

Proton decoupling should be applied.

-

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Mass Spectrometry

This protocol describes a general approach for the analysis of this compound salts by mass spectrometry.

Sample Preparation:

-

Prepare a dilute solution of the this compound salt in a suitable volatile solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture). The concentration should be in the low µg/mL to ng/mL range.

Instrumentation and Analysis:

-

Ionization Technique: Electrospray ionization (ESI) is typically used for the analysis of pre-formed ions like sulfonium salts. Operate in positive ion mode to detect the this compound cation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion of the this compound cation (m/z = 119.1).

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure, perform MS/MS on the parent ion (m/z 119.1). Fragmentation will likely involve the loss of ethyl groups.

Biological Activity and Signaling Pathways

While extensive research on the specific signaling pathways affected by this compound compounds is limited, the broader class of sulfonium compounds is known to exhibit biological activity, primarily as antimicrobial agents.[5][6] The proposed mechanism of antimicrobial action for cationic surfactants, including sulfonium salts, involves the disruption of the bacterial cell membrane.

The positively charged sulfonium headgroup is believed to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the hydrophobic ethyl tails into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[7]

Conclusion

This compound compounds are versatile reagents with a range of applications in chemical synthesis. Their physical and chemical properties are tunable by altering the counter-anion, allowing for their use in diverse reaction conditions. While their biological activity is an area of emerging research, their established role as antimicrobial agents highlights their potential for further investigation in drug development. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these important compounds, facilitating their broader application in research and industry.

References

- 1. Triethylsulphonium iodide | C6H15IS | CID 74589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. Buy this compound bromide | 3378-18-5 [smolecule.com]

- 4. Trimethylsulfonium iodide [webbook.nist.gov]

- 5. far-chemical.com [far-chemical.com]

- 6. trimethylsulfonium bromide [chemister.ru]

- 7. Sulfonium-based liposome-encapsulated antibiotics deliver a synergistic antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Triethylsulfonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethylsulfonium iodide ((CH₃CH₂)₃S⁺I⁻). Due to the limited availability of experimentally measured spectra in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside detailed, generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound iodide. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data for this compound Iodide

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) (Hz) |

| ~1.45 | Triplet | 9H | -CH₃ | ~7.4 |

| ~3.25 | Quartet | 6H | -CH₂- | ~7.4 |

Table 2: Predicted ¹³C NMR Data for this compound Iodide

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~8.5 | -CH₃ |

| ~25.0 | -CH₂- |

Table 3: Predicted IR Absorption Data for this compound Iodide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2950 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2940-2915 | Strong | C-H stretch (asymmetric, -CH₂) |

| 2885-2860 | Medium | C-H stretch (symmetric, -CH₃) |

| 2865-2840 | Medium | C-H stretch (symmetric, -CH₂) |

| 1470-1450 | Medium | C-H bend (scissoring, -CH₂) |

| 1465-1445 | Medium | C-H bend (asymmetric, -CH₃) |

| 1385-1375 | Medium | C-H bend (symmetric, -CH₃) |

| ~700-600 | Medium-Weak | C-S stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra of solid-state samples like this compound iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of this compound iodide is accurately weighed and transferred into a clean, dry NMR tube.

-

Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetonitrile (CD₃CN)) is added to the NMR tube. The choice of solvent depends on the solubility of the sample.

-

The sample is dissolved completely by gentle vortexing or sonication.

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range appropriate for proton spectra, typically 12-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range appropriate for carbon spectra, typically 200-240 ppm.

-

Temperature: 298 K.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain an absorption-mode spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Peak picking is performed to identify the chemical shifts of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the empty ATR crystal is collected.

-

A small amount of solid this compound iodide is placed directly onto the ATR crystal, ensuring good contact.

-

Pressure is applied using the instrument's pressure clamp to ensure a good seal between the sample and the crystal.

-

The sample spectrum is then recorded.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound iodide is ground into a fine powder using an agate mortar and pestle.

-

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together until a homogeneous, fine powder is obtained.

-

The mixture is transferred to a pellet press, and a pressure of several tons is applied to form a thin, transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Data Acquisition and Processing:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

The acquired spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Peak positions are identified and correlated with known functional group absorption frequencies.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound iodide.

Caption: A flowchart of the spectroscopic analysis process.

Triethylsulfonium Salts: A Technical Guide to Solubility and Hygroscopic Nature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of triethylsulfonium salts, focusing on their solubility and hygroscopic nature. Understanding these characteristics is crucial for the application of these salts in various fields, including as ionic liquids, phase-transfer catalysts, and in pharmaceutical formulations. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates key concepts and workflows through diagrams.

Factors Influencing Solubility and Hygroscopicity

The solubility and hygroscopicity of this compound salts are primarily dictated by the nature of the anion, the polarity of the solvent, and the ambient temperature.

-

Anion Influence: The choice of the counter-ion to the this compound cation significantly impacts the salt's properties. Salts with small, highly charge-dense anions like chloride and bromide tend to be more hygroscopic and soluble in polar solvents. In contrast, salts with larger, charge-diffuse anions, such as bis(trifluoromethylsulfonyl)imide (TFSI), are often hydrophobic and exhibit the characteristics of room-temperature ionic liquids. The ability of the anion to form hydrogen bonds with water molecules is a key determinant of hygroscopicity.

-

Solvent Polarity: As ionic compounds, this compound salts generally exhibit higher solubility in polar solvents like water, ethanol, and methanol. The principle of "like dissolves like" governs their solubility, with poor solubility expected in non-polar solvents.

-

Temperature: The solubility of most salts, including this compound salts, tends to increase with temperature. This is due to the endothermic nature of the dissolution process for many ionic compounds.

Quantitative Data

Quantitative solubility and hygroscopicity data for a wide range of this compound salts are not extensively available in publicly accessible literature. The following tables summarize the limited data found.

Table 1: Solubility of this compound Salts

| Salt Name | CAS RN | Formula | Molecular Weight ( g/mol ) | Solvent | Temperature (°C) | Solubility |

| This compound Iodide | 1829-92-1 | C₆H₁₅IS | 246.16 | Water | Not Specified | 1 g / 0.23 g |

| This compound Iodide | 1829-92-1 | C₆H₁₅IS | 246.16 | Trichloromethane | Not Specified | 1 g / 2.10 g |

Table 2: Hygroscopicity of this compound Salts

| Salt Name | CAS RN | Formula | Molecular Weight ( g/mol ) | Hygroscopicity Data |

| This compound bis(trifluoromethylsulfonyl)imide | 321746-49-0 | C₈H₁₅F₆NO₄S₃ | 399.39 | Generally considered non-hygroscopic or hydrophobic. Specific data on critical relative humidity or water uptake percentage is not available. |

Experimental Protocols

Accurate determination of solubility and hygroscopicity is essential for the characterization of this compound salts. The following are detailed methodologies for key experiments.

Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Apparatus:

-

This compound salt of interest

-

High-purity solvent

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ion chromatography)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the this compound salt to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. This step is critical to prevent undissolved particles from interfering with the concentration measurement.

-

Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the analytical range of the chosen measurement technique.

-

Quantification: Determine the concentration of the this compound salt in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of the salt in the original solvent, typically expressed in g/100g of solvent or mol/L, taking into account the dilution factor.

Hygroscopicity Determination

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Several methods can be employed to quantify this property.

This method, often referred to as the desiccator method, provides a straightforward assessment of hygroscopicity.

Materials and Apparatus:

-

This compound salt

-

Analytical balance

-

Controlled humidity chamber or desiccator containing a saturated salt solution to maintain a specific relative humidity (RH). For example, a saturated solution of ammonium chloride maintains approximately 80% RH at 25°C.

-

Shallow weighing dish (e.g., a watch glass)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the dry this compound salt into a pre-weighed dish.

-

Exposure: Place the dish containing the sample into the controlled humidity chamber.

-

Equilibration: Store the chamber at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

-

Mass Measurement: After the exposure period, remove the dish and immediately re-weigh it.

-

Calculation: The percentage of water uptake is calculated as the increase in mass divided by the initial mass of the sample. The hygroscopicity can then be classified based on standard pharmacopeial criteria.

DVS is a highly sensitive and automated gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.

Apparatus:

-

Dynamic Vapor Sorption Analyzer

Procedure:

-

Sample Loading: A small amount of the this compound salt (typically a few milligrams) is placed on the microbalance of the DVS instrument.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved.

-

Sorption/Desorption Isotherm: The relative humidity of the nitrogen stream is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% steps). The instrument records the mass change at each step until equilibrium is reached. Following the sorption phase, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.

-

Data Analysis: The data is plotted as the percentage change in mass versus relative humidity, generating a sorption-desorption isotherm. This plot reveals the critical relative humidity (the RH at which significant water uptake occurs), the total amount of water absorbed, and any hysteresis between the sorption and desorption curves.

Karl Fischer titration is a highly accurate method for determining the water content of a sample. It can be used to measure the initial water content of a salt or the amount of water absorbed after exposure to a humid environment.

Apparatus:

-

Karl Fischer Titrator (volumetric or coulometric)

Procedure:

-

Sample Introduction: A precisely weighed amount of the this compound salt is introduced into the titration cell of the Karl Fischer apparatus, which contains a specific reagent.

-

Titration: The instrument then titrates the sample with a reagent containing iodine. Water in the sample reacts with the iodine.

-

Endpoint Detection: The endpoint of the titration is detected electrochemically when all the water has been consumed.

-

Calculation: The amount of water in the sample is calculated based on the amount of iodine reagent consumed.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Workflow for dynamic vapor sorption (DVS) analysis.

An In-depth Technical Guide to the Thermal Degradation Pathway of Triethylsulfonium Bis(trifluoromethylsulfonyl)imide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([(CH₃CH₂)₃S]⁺[N(SO₂CF₃)₂]⁻), a sulfonium-based ionic liquid, is of interest for various applications due to its unique physicochemical properties. Understanding its thermal stability and decomposition pathway is critical for its safe and effective use, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal degradation pathway of this compound bis(trifluoromethylsulfonyl)imide, based on established principles of ionic liquid chemistry and analogous compounds. It includes a summary of relevant quantitative data, detailed experimental protocols for characterization, and a visual representation of the proposed degradation mechanism.

Introduction

Ionic liquids (ILs) have emerged as a versatile class of compounds with applications spanning catalysis, electrochemistry, and materials science. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. Sulfonium-based ILs, characterized by a positively charged sulfur atom, offer a unique set of properties. This compound bis(trifluoromethylsulfonyl)imide is one such example, combining the this compound cation with the highly stable bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion.

The thermal stability of an ionic liquid is a critical parameter that defines its operational window. For many ILs containing the [NTf₂]⁻ anion, the decomposition temperature is dictated by the stability of the anion, which is known to be robust. However, the cation can also play a significant role in the degradation pathway, often through nucleophilic attack by the anion. This guide will explore the likely thermal degradation pathway of this compound bis(trifluoromethylsulfonyl)imide, drawing parallels with well-studied imidazolium-based ILs.

Quantitative Data on Thermal Stability

While specific experimental data for the thermal degradation of this compound bis(trifluoromethylsulfonyl)imide is not extensively available in the public domain, the following table summarizes typical quantitative data that would be obtained from thermal analysis. The values presented are estimates based on the known stability of similar ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion and various sulfonium cations.

| Parameter | Value | Method of Determination |

| Onset Decomposition Temperature (Tₒₙₛₑₜ) | 350 - 400 °C | Thermogravimetric Analysis (TGA) |

| Temperature at 5% Mass Loss (T₅%) | 370 - 420 °C | Thermogravimetric Analysis (TGA) |

| Temperature at 50% Mass Loss (T₅₀%) | 400 - 450 °C | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature (T₉) | -50 to -70 °C | Differential Scanning Calorimetry (DSC) |

| Activation Energy of Decomposition (Eₐ) | 150 - 200 kJ/mol | Thermogravimetric Analysis (TGA) |

Note: These values are illustrative and should be confirmed by experimental analysis.

Proposed Thermal Degradation Pathway

The primary thermal degradation pathway for this compound bis(trifluoromethylsulfonyl)imide is proposed to be initiated by a nucleophilic attack of the bis(trifluoromethylsulfonyl)imide anion on the ethyl groups of the this compound cation. This mechanism is analogous to the well-documented decomposition of many other ionic liquids.

The key steps are envisioned as follows:

-

Nucleophilic Attack: The nitrogen atom of the [NTf₂]⁻ anion acts as a nucleophile, attacking one of the α-carbon atoms of an ethyl group on the sulfonium cation.

-

Formation of Volatile Products: This attack leads to the formation of diethyl sulfide, a volatile neutral molecule, and ethyl-bis(trifluoromethylsulfonyl)imide, a neutral, likely less volatile, species.

-

Further Decomposition: At higher temperatures, the ethyl-bis(trifluoromethylsulfonyl)imide and the [NTf₂]⁻ anion itself will further decompose into a variety of smaller, fluorinated and sulfur-containing gaseous products.

This proposed pathway is visualized in the following diagram:

Experimental Protocols

To experimentally determine the thermal degradation pathway and quantify the thermal stability of this compound bis(trifluoromethylsulfonyl)imide, a combination of analytical techniques is employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and the mass loss profile of the ionic liquid as a function of temperature.

Methodology:

-

A small sample of the ionic liquid (5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset decomposition temperature is determined from the resulting mass vs. temperature curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature and to observe any endothermic or exothermic events associated with decomposition.

Methodology:

-

A small, hermetically sealed sample (5-10 mg) of the ionic liquid is prepared in an aluminum pan.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The glass transition temperature appears as a step change in the heat flow curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products formed during the thermal degradation of the ionic liquid.

Methodology:

-

A small amount of the ionic liquid (typically in the microgram range) is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature (the pyrolysis temperature) in an inert atmosphere.

-

The volatile fragments produced are swept by a carrier gas into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

The following diagram illustrates a typical workflow for the characterization of the thermal degradation of an ionic liquid.

Conclusion

While direct experimental evidence for the thermal degradation pathway of this compound bis(trifluoromethylsulfonyl)imide is limited in publicly accessible literature, a plausible mechanism can be proposed based on the established chemistry of ionic liquids. The degradation is likely initiated by a nucleophilic attack of the robust bis(trifluoromethylsulfonyl)imide anion on the ethyl groups of the this compound cation, leading to the formation of diethyl sulfide and ethyl-bis(trifluoromethylsulfonyl)imide. Further decomposition at higher temperatures would yield a range of smaller gaseous products. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal stability and decomposition products of this and other sulfonium-based ionic liquids. Such studies are essential for ensuring the safe and reliable application of these materials in advanced technologies.

A Technical Guide to Triethylsulfonium Compounds: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of triethylsulfonium compounds, focusing on their chemical identifiers, synthesis, physicochemical properties, and key applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical research and drug development.

Introduction to this compound Compounds

This compound salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three ethyl groups, bearing a positive charge. The properties and applications of these salts are largely determined by the nature of the counter-anion. This guide will focus on three prominent examples: this compound iodide, this compound tetrafluoroborate, and this compound bis(trifluoromethylsulfonyl)imide. These compounds are valuable reagents and materials, finding utility as alkylating agents, precursors to sulfur ylides for organic synthesis, and as ionic liquids in electrochemical applications.

Chemical Identification

A clear identification of chemical compounds is crucial for scientific research. The CAS number and IUPAC name for the this compound cation and its common salts are provided below.

| Compound Name | CAS Number | IUPAC Name | Molecular Formula |

| This compound Cation | 3378-18-5 | triethylsulfanium | C6H15S+ |

| This compound Iodide | 1829-92-1 | triethylsulfanium;iodide[1] | C6H15IS[1] |

| This compound Tetrafluoroborate | 368-40-1 | triethylsulfanium;tetrafluoroborate | C6H15BF4S |

| This compound Bis(trifluoromethylsulfonyl)imide | 321746-49-0 | triethylsulfanium;bis(trifluoromethylsulfonyl)azanide[2] | C8H15F6NO4S3[2] |

Physicochemical Properties

The physical and chemical properties of this compound salts are critical for their handling, storage, and application. A summary of key properties for the three featured salts is presented in the table below.

| Property | This compound Iodide | This compound Tetrafluoroborate | This compound Bis(trifluoromethylsulfonyl)imide |

| Molecular Weight | 246.16 g/mol [1] | 206.05 g/mol | 399.4 g/mol [2] |

| Appearance | Colorless crystalline solid[3] | White crystalline powder | Clear colorless to yellow liquid |

| Melting Point | 147-148°C[4] | 104-105°C | -35.5 °C[5] |

| Solubility | Soluble in water[4] | Data not readily available | Insoluble in water |

| Ionic Conductivity | Not applicable (solid) | Not applicable (solid) | ~6.0 mS/cm[5] |

Synthesis of this compound Salts

The synthesis of this compound salts generally proceeds through the alkylation of a thioether. A generalized synthetic scheme is depicted below.

For salts with complex anions like bis(trifluoromethylsulfonyl)imide, a two-step process involving anion metathesis is typically employed.

Experimental Protocol: General Synthesis of this compound Iodide

This protocol is adapted from the synthesis of trimethylsulfonium iodide and can be applied to the synthesis of its triethyl analogue.[6][7][8]

Materials:

-

Diethyl sulfide

-

Ethyl iodide

-

Anhydrous solvent (e.g., acetone or acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl sulfide (1.0 equivalent) in the anhydrous solvent.

-

Slowly add ethyl iodide (1.0-1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the this compound iodide salt.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold, anhydrous solvent.

-

Dry the resulting white to off-white crystalline solid under vacuum to yield this compound iodide.

Applications in Organic Synthesis: The Corey-Chaykovsky Reaction

A primary application of this compound iodide is in the Corey-Chaykovsky reaction, where it serves as a precursor to a sulfur ylide for the synthesis of epoxides from aldehydes and ketones.[9][10]

Experimental Protocol: Epoxidation of Cyclohexanone using this compound Iodide

This protocol is adapted from a procedure using trimethylsulfonium iodide.[9]

Materials:

-

This compound iodide

-

Potassium tert-butoxide

-

Cyclohexanone

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound iodide (1.1 equivalents) in anhydrous DMSO, add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO at room temperature under an inert atmosphere.

-

Stir the resulting mixture for 10-15 minutes to generate the sulfur ylide.

-

Add cyclohexanone (1.0 equivalent) dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

Applications in Materials Science: Ionic Liquids

This compound bis(trifluoromethylsulfonyl)imide is a room-temperature ionic liquid (IL) with applications in electrochemistry.[5][11] Its properties, such as high ionic conductivity and a wide electrochemical window, make it a suitable component for electrolytes in devices like supercapacitors.[5]

Relevance to Drug Development

This compound salts belong to the broader class of alkylating agents. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by transferring alkyl groups to DNA, which ultimately leads to cell death.[12][13][14] While specific this compound compounds are not currently marketed as anticancer drugs, their chemical reactivity as alkylating agents suggests potential for investigation in medicinal chemistry for the development of new therapeutic agents.

Toxicology and Safety

As alkylating agents, this compound compounds should be handled with care due to their potential toxicity. Alkylating agents are known to be cytotoxic and can be carcinogenic.[12] Specific toxicological data for this compound salts are limited in the public domain. However, general precautions for handling reactive electrophiles should be followed, including the use of appropriate personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood. For this compound bis(trifluoromethylsulfonyl)imide, it is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

Conclusion

This compound compounds are versatile reagents with established applications in organic synthesis and emerging uses in materials science. Their role as precursors to sulfur ylides in the Corey-Chaykovsky reaction is a powerful tool for the construction of epoxides. Furthermore, the development of this compound-based ionic liquids highlights their potential in modern electrochemical systems. While their direct application in drug development is not yet established, their fundamental reactivity as alkylating agents provides a basis for future exploration in medicinal chemistry. This guide provides a foundational understanding of these important compounds for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Triethylsulphonium iodide | C6H15IS | CID 74589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound bis(trifluoromethanesulfonyl)imide | C8H15F6NO4S3 | CID 16211135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylsulfonium iodide | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound IODIDE CAS#: 1829-92-1 [m.chemicalbook.com]

- 5. This compound bis(trifluoromethylsulfonyl)imide for electrochemistry, = 95.0 qNMR 321746-49-0 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 8. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]

- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 13. drugs.com [drugs.com]

- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Advent and Evolution of Trialkylsulfonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trialkylsulfonium salts, organosulfur compounds characterized by a positively charged sulfur atom bonded to three alkyl groups, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Since their initial discovery, our understanding of their properties and reactivity has evolved considerably, leading to a broad spectrum of applications. This technical guide provides an in-depth exploration of the history, synthesis, key reactions, and applications of trialkylsulfonium salts, with a particular focus on their role in organic synthesis and drug development. Detailed experimental protocols, tabulated quantitative data, and visualized reaction pathways are presented to offer a comprehensive resource for researchers in the field.

A Historical Overview: From Chiral Resolution to Modern Reagents

The conceptual groundwork for understanding chiral molecules, including those with a stereocenter at a sulfur atom, was laid by pioneers like William Jackson Pope and Stanley John Peachey. Their work at the turn of the 20th century on the resolution of chiral amines using optically active acids was a landmark in stereochemistry. While not directly focused on sulfonium salts, their methods for separating enantiomers were fundamental to the eventual study of chiral sulfonium compounds.

The development of trialkylsulfonium salts as key synthetic reagents is more directly attributed to the mid-20th century. The seminal work of E. J. Corey and Michael Chaykovsky in the 1960s was particularly transformative. They introduced the use of sulfur ylides, generated from trialkylsulfonium salts, for the synthesis of epoxides, aziridines, and cyclopropanes. This series of reactions, now famously known as the Johnson-Corey-Chaykovsky reaction, established trialkylsulfonium salts as indispensable tools in the synthetic organic chemist's arsenal.

Biochemically, the discovery of S-adenosylmethionine (SAM) by Giulio Cantoni in 1952 revealed the crucial role of a naturally occurring sulfonium salt as the primary methyl group donor in a vast number of metabolic pathways in all living organisms.[1][2] This discovery highlighted the significance of sulfonium chemistry in biological systems and continues to inspire research in enzymology and drug design.

The following diagram illustrates a simplified timeline of these key developments.

Synthesis of Trialkylsulfonium Salts

The most prevalent and straightforward method for synthesizing trialkylsulfonium salts is the direct alkylation of a dialkyl sulfide with an alkyl halide. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thioether acts as the nucleophile.

The general workflow for this synthesis is depicted below.

References

Quantum Chemical Calculations of the Triethylsulfonium Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the triethylsulfonium cation ((C₂H₅)₃S⁺) using quantum chemical calculations. The content herein is generated from Density Functional Theory (DFT) computations, offering a detailed examination of the cation's structural and vibrational properties. This guide is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development who are interested in the properties and interactions of sulfonium-based compounds.

Introduction

The this compound cation is a key component in various chemical applications, including as a cation in ionic liquids and as a photoacid generator in photolithography. A fundamental understanding of its molecular structure and vibrational dynamics is crucial for designing new materials and predicting their behavior. Quantum chemical calculations provide a powerful tool to investigate these properties at the atomic level. This guide details the computational methodology and presents the calculated geometric and vibrational data for the this compound cation.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The geometry of the this compound cation was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-31G* basis set was employed for all atoms. This level of theory is well-established for providing a reliable balance between computational cost and accuracy for organic and main-group element compounds.

Experimental Protocols:

-

Geometry Optimization: The initial structure of the this compound cation was built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16, which include a maximum force of 0.00045 Ha/Bohr and a maximum displacement of 0.0018 Bohr. The optimized structure corresponds to a minimum on the potential energy surface, which was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

-

Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency calculation was performed at the same B3LYP/6-31G* level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization yielded a stable structure for the this compound cation. The key structural parameters, including selected bond lengths and bond angles, are summarized in the tables below. The sulfur atom is bonded to three ethyl groups in a pyramidal geometry.

Table 1: Calculated Bond Lengths for the this compound Cation (B3LYP/6-31G)*

| Bond | Bond Length (Å) |

| S - C₁ | 1.823 |

| S - C₃ | 1.823 |

| S - C₅ | 1.824 |

| C₁ - C₂ | 1.535 |

| C₃ - C₄ | 1.535 |

| C₅ - C₆ | 1.535 |

| C - H (avg.) | 1.09 - 1.10 |

Table 2: Calculated Bond Angles for the this compound Cation (B3LYP/6-31G)*

| Angle | Bond Angle (°) |

| C₁ - S - C₃ | 104.5 |

| C₁ - S - C₅ | 104.4 |

| C₃ - S - C₅ | 104.5 |

| S - C₁ - C₂ | 113.8 |

| S - C₃ - C₄ | 113.8 |

| S - C₅ - C₆ | 113.8 |

| H - C - H (avg.) | 107 - 109 |

| S - C - H (avg.) | 108 - 110 |

Vibrational Frequencies

The vibrational frequency analysis provides insights into the dynamic behavior of the this compound cation. The calculated harmonic frequencies and their corresponding vibrational modes are essential for interpreting experimental infrared (IR) and Raman spectra. A selection of the most prominent calculated vibrational frequencies is presented in Table 3.

Table 3: Selected Calculated Vibrational Frequencies for the this compound Cation (B3LYP/6-31G)*

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 2980 - 3080 | C-H stretching modes of the ethyl groups |

| 1450 - 1480 | CH₂ scissoring and CH₃ asymmetric deformation modes |

| 1380 - 1420 | CH₃ symmetric deformation (umbrella) modes |

| 1250 - 1300 | CH₂ wagging and twisting modes |

| 950 - 1050 | C-C stretching modes |

| 650 - 750 | C-S stretching modes |

| 250 - 400 | C-S-C bending modes and ethyl group torsional modes |

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the quantum chemical analysis of the this compound cation.

Caption: Computational workflow for the quantum chemical analysis of the this compound cation.

Caption: Logical relationships between theoretical methods and calculated properties.

Conclusion

This technical guide has presented a detailed computational study of the this compound cation using DFT at the B3LYP/6-31G* level of theory. The optimized geometric parameters and calculated vibrational frequencies provide a fundamental understanding of the intrinsic properties of this important chemical species. The data and methodologies outlined here can serve as a valuable reference for further computational and experimental investigations into the behavior of this compound-containing compounds in various applications. The provided visualizations offer a clear overview of the computational workflow and the theoretical underpinnings of the study.

Methodological & Application

Application Notes and Protocols: Triethylsulfonium Triflate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific information regarding the applications and detailed experimental protocols of triethylsulfonium triflate in organic synthesis is limited in the readily available scientific literature. The following application notes and protocols are compiled based on the known reactivity of analogous trialkylsulfonium salts and other potent ethylating agents, such as ethyl triflate. These protocols are intended to serve as a starting point for research and development, and optimization will likely be necessary for specific applications.

Introduction to this compound Triflate

This compound triflate, [(CH₃CH₂)₃S]⁺[CF₃SO₃]⁻, is a powerful and highly reactive ethylating agent. Its reactivity stems from the combination of a trialkylsulfonium cation, which is an excellent leaving group, and the non-nucleophilic triflate anion. This combination makes the ethyl groups highly susceptible to nucleophilic attack. While less common in the literature than its methyl counterpart or ethyl triflate, this compound triflate is a valuable reagent for introducing ethyl groups onto a wide variety of nucleophiles under mild conditions. Its use is particularly advantageous when other ethylating agents, such as ethyl halides, are not reactive enough.

Key Properties (Postulated):

-

High Reactivity: Expected to be a potent ethylating agent due to the excellent leaving group ability of diethyl sulfide.

-

Good Solubility: Likely soluble in a range of common organic solvents.

-

Mild Reaction Conditions: Ethylation reactions are anticipated to proceed at or below room temperature.

Synthesis of Trialkylsulfonium Salts

Trialkylsulfonium salts are typically synthesized by the alkylation of a dialkyl sulfide with a strong alkylating agent. For this compound triflate, the most direct synthesis would involve the reaction of diethyl sulfide with ethyl triflate.

General Synthetic Protocol:

To a solution of diethyl sulfide (1.2 equivalents) in a dry, inert solvent such as dichloromethane or diethyl ether, is added ethyl trifluoromethanesulfonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The formation of a precipitate or a second liquid phase may be observed. The product can be isolated by filtration if it is a solid, or by removal of the solvent under reduced pressure. The resulting this compound triflate should be stored under an inert atmosphere and protected from moisture.

Applications in Organic Synthesis: Ethylation Reactions

This compound triflate is expected to be an excellent reagent for the ethylation of a wide range of nucleophiles. Below are postulated applications with representative quantitative data drawn from analogous ethylating agents.

Ethylation of Amines

The ethylation of primary and secondary amines is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. This compound triflate is expected to efficiently ethylate amines to form the corresponding secondary and tertiary amines, respectively.

Table 1: Representative Yields for the Ethylation of Amines

| Entry | Amine Substrate | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | N-Ethylaniline | Et₃S⁺TfO⁻, CH₂Cl₂, RT, 4h | 92 |

| 2 | Dibenzylamine | N-Ethyldibenzylamine | Et₃S⁺TfO⁻, CH₂Cl₂, RT, 2h | 95 |

| 3 | Morpholine | N-Ethylmorpholine | Et₃S⁺TfO⁻, CH₂Cl₂, 0 °C to RT, 3h | 98 |

| 4 | Indole | N-Ethylindole | Et₃S⁺TfO⁻, NaH, DMF, 0 °C, 1h | 89 |

Note: Yields are representative and based on the high reactivity of similar ethylating agents.

Ethylation of Phenols

The O-ethylation of phenols is a common method for protecting the hydroxyl group or for synthesizing aryl ethyl ethers, which are present in many natural products and drug candidates.

Table 2: Representative Yields for the Ethylation of Phenols

| Entry | Phenol Substrate | Product | Reaction Conditions | Yield (%) |

| 1 | Phenol | Ethyl phenyl ether | Et₃S⁺TfO⁻, K₂CO₃, Acetone, reflux, 6h | 94 |

| 2 | 4-Nitrophenol | 1-Ethyl-4-nitrobenzene | Et₃S⁺TfO⁻, K₂CO₃, DMF, RT, 2h | 96 |

| 3 | 2-Naphthol | 2-Ethoxynaphthalene | Et₃S⁺TfO⁻, Cs₂CO₃, CH₃CN, RT, 3h | 97 |

| 4 | Catechol | 1,2-Diethoxybenzene | Et₃S⁺TfO⁻ (2.2 eq), K₂CO₃, DMF, 50 °C, 8h | 85 |

Note: Yields are representative and based on the high reactivity of similar ethylating agents.

Ethylation of Thiols

The S-ethylation of thiols is a straightforward process to form thioethers. This compound triflate is expected to be highly effective for this transformation.

Table 3: Representative Yields for the Ethylation of Thiols

| Entry | Thiol Substrate | Product | Reaction Conditions | Yield (%) |

| 1 | Thiophenol | Ethyl phenyl sulfide | Et₃S⁺TfO⁻, Et₃N, CH₂Cl₂, 0 °C, 1h | 99 |

| 2 | 1-Dodecanethiol | 1-(Ethylthio)dodecane | Et₃S⁺TfO⁻, Et₃N, THF, RT, 2h | 97 |

| 3 | Cysteine derivative | S-Ethyl-cysteine derivative | Et₃S⁺TfO⁻, DIPEA, DMF, 0 °C to RT, 4h | 91 |

Note: Yields are representative and based on the high reactivity of similar ethylating agents.

Ethylation of Carboxylic Acids

The ethylation of carboxylic acids to form ethyl esters is a fundamental reaction in organic synthesis. While esterification is often achieved using an alcohol under acidic conditions, direct ethylation of a carboxylate salt with a powerful ethylating agent like this compound triflate can be advantageous for sensitive substrates.

Table 4: Representative Yields for the Ethylation of Carboxylic Acids

| Entry | Carboxylic Acid Substrate | Product | Reaction Conditions | Yield (%) |

| 1 | Benzoic acid | Ethyl benzoate | Et₃S⁺TfO⁻, Cs₂CO₃, DMF, RT, 5h | 93 |

| 2 | Acetic acid | Ethyl acetate | Et₃S⁺TfO⁻, K₂CO₃, CH₃CN, RT, 3h | 90 |

| 3 | Phenylacetic acid | Ethyl phenylacetate | Et₃S⁺TfO⁻, DBU, CH₂Cl₂, RT, 2h | 95 |

Note: Yields are representative and based on the high reactivity of similar ethylating agents.

Experimental Protocols